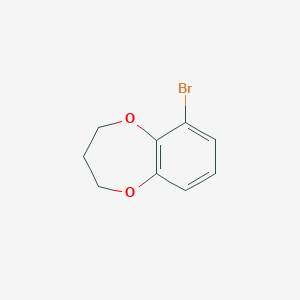

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

説明

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 1279822-61-5) is a brominated heterocyclic compound featuring a seven-membered dioxepine ring fused to a benzene moiety. The bromine substituent at position 6 confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol and a purity of 97% . The compound is primarily used in research settings, particularly in the development of bioactive molecules and materials science.

特性

IUPAC Name |

6-bromo-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYMCSQGVYEEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)Br)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production methods for 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products depend on the nucleophile used, such as 6-alkyl or 6-aryl derivatives.

Oxidation: Oxidized products include corresponding ketones or carboxylic acids.

Reduction: Dehalogenated products or reduced benzodioxepine derivatives.

科学的研究の応用

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

類似化合物との比較

Comparative Analysis with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

- 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (CAS: 147644-11-9): Shares the same molecular formula (C₉H₉BrO₂) but differs in bromine placement (position 7 vs. 6). Reactivity differences arise from electronic effects; the 7-bromo derivative may show altered nucleophilic aromatic substitution kinetics.

Core Heterocycle Variations

Benzodioxepine vs. Benzodioxin:

- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1): A six-membered benzodioxin ring (C₈H₇BrO₂) with two oxygen atoms.

- 6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine (CAS: 114095-73-7):

Benzothiazine Derivatives:

Functionalized Derivatives

- 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 1187828-95-0):

- 7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine :

Table 1: Key Properties of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Feature(s) |

|---|---|---|---|---|---|

| 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | 1279822-61-5 | C₉H₉BrO₂ | 229.07 | 97 | Bromine at position 6 |

| 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | 147644-11-9 | C₉H₉BrO₂ | 229.07 | 96 | Bromine at position 7 |

| 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine | 52287-51-1 | C₈H₇BrO₂ | 215.04 | 98 | Six-membered benzodioxin ring |

| 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine | 187604-75-7 | C₈H₈BrNS | 230.12 | 97 | Sulfur-containing heterocycle |

| 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | 1187828-95-0 | C₁₀H₉BrO₃ | 257.08 | N/A | Carbaldehyde functionalization |

生物活性

6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with its mechanistic insights and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine ring system with a bromine atom at the 6-position. This substitution is believed to enhance its reactivity and biological activity compared to related compounds. The molecular formula is with a molecular weight of approximately 215.05 g/mol.

Antimicrobial Properties

Research indicates that 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine exhibits significant antimicrobial activity against various pathogens. A study evaluated its effects on bacterial strains such as Escherichia coli, Staphylococcus aureus, and filamentous fungi like Aspergillus niger. The compound showed inhibitory effects, suggesting potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Aspergillus niger | 14 | 64 µg/mL |

Anticancer Activity

The compound's anticancer properties are under investigation, with preliminary studies indicating its potential to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of apoptotic pathways and interference with cell cycle progression. Research has shown that derivatives of benzodioxepines can induce apoptosis in various cancer cell lines .

The exact mechanism of action for 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways. The presence of the bromine atom may enhance binding affinity to molecular targets .

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A comparative study demonstrated that derivatives of benzodioxepines exhibit varying levels of antimicrobial activity. The introduction of different substituents significantly altered their effectiveness against specific bacterial strains .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine led to reduced viability and increased apoptosis rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。